5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid
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Description
5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid is a specialty product for proteomics research . It has a molecular formula of C15H22N2O5S and a molecular weight of 342.41 .
Molecular Structure Analysis
The molecular structure of this compound consists of a morpholine ring attached to a benzoic acid group via a sulfonyl bridge. The sulfonyl group also carries a diethylamino substituent .Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds related to 5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid. For instance, Patel et al. (2009) described the synthesis and antimicrobial activity of metal chelates of a similar compound, highlighting its potential in developing antimicrobial agents (Patel, 2009). Additionally, Aziz ur-Rehman et al. (2015) synthesized a new series of compounds with a morpholin-4yl sulfonyl moiety, evaluating their antibacterial activity and finding some compounds with significant activity against various bacteria (Aziz ur-Rehman et al., 2015).
Pharmacological Applications
Research into the pharmacological applications of these compounds has shown promising results. Schindler et al. (2006) studied novel anthranilic acid derivatives, including those with morpholine-4-sulfonyl groups, for their ability to activate soluble guanylyl cyclase, suggesting potential therapeutic benefits for cardiovascular diseases (Schindler et al., 2006).
Chemical Transformations and Biological Activity
Kravchenko et al. (2006) described the chemical transformations of 6-(morpholine-4-sulfonyl)-quinoline-2,3,4-tricarboxylic acid, revealing interesting pharmacological activities associated with the compound's scaffold (Kravchenko et al., 2006). Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (a linezolid intermediate), showcasing their antimicrobial potency and highlighting the role of sulfonamide derivatives as potent antifungal agents (Janakiramudu et al., 2017).
Properties
IUPAC Name |
5-(diethylsulfamoyl)-2-morpholin-4-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-3-17(4-2)23(20,21)12-5-6-14(13(11-12)15(18)19)16-7-9-22-10-8-16/h5-6,11H,3-4,7-10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCMZJWEELKWJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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